molecular formula C6H3(Cl)2CH2CH2Br B1165911 AMBERLITE RESIN SODIUM FORM - GEL TYPE CAS No. 100915-95-5

AMBERLITE RESIN SODIUM FORM - GEL TYPE

Cat. No.: B1165911
CAS No.: 100915-95-5
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Description

Historical Development of Ion Exchange Resins

The origins of ion exchange resins trace back to the early 20th century, with natural aluminosilicates and sulfonated coals serving as primitive exchangers for water softening. A paradigm shift occurred in 1935 when Adams and Holmes synthesized the first organic ion exchange resins using phenol-formaldehyde polymers. These early resins exhibited limited stability, prompting further research into polystyrene-divinylbenzene (PS-DVB) copolymers in the 1940s. The introduction of sulfonic acid functional groups onto PS-DVB matrices in 1944 marked the birth of modern strong acid cation exchangers.

Amberlite resins emerged as commercial products through Rohm and Haas Company’s innovations, with the sodium-form gel-type variants like Amberlite IRC120 Na becoming industrial staples by the 1950s. These materials addressed critical needs in water treatment by combining high exchange capacity with mechanical durability, outperforming earlier zeolite-based systems.

Overview of Amberlite Resin Technology

Amberlite Sodium Form - Gel Type resins feature a three-dimensional PS-DVB copolymer matrix with sulfonic acid (-SO₃H) functional groups. In their sodium form, these acidic protons are replaced by Na⁺ ions, creating exchange sites with the general structure -SO₃⁻Na⁺. The gel-type structure arises from controlled cross-linking during polymerization, producing a homogeneous matrix without discrete pores.

Key synthetic steps include:

  • Suspension polymerization : Styrene and divinylbenzene form spherical beads in aqueous media.
  • Sulfonation : Concentrated sulfuric acid introduces sulfonic acid groups onto the aromatic rings.
  • Ionic conversion : Acidic H⁺ sites are exchanged with Na⁺ ions via NaOH treatment.

The ion exchange mechanism follows stoichiometric displacement:
$$
\text{-SO}3^-\text{Na}^+ + \text{Ca}^{2+} \leftrightarrow \text{(-SO}3^-)_2\text{Ca}^{2+} + 2\text{Na}^+
$$
This reversible process enables cyclic regeneration with brine solutions.

Classification and Nomenclature of Amberlite Resins

Amberlite resins follow systematic naming conventions reflecting their functional properties:

Resin Code Matrix Functional Group Ionic Form Particle Type
IRC120 Na Gel Sulfonic acid Sodium Spherical beads
FPA52RF Macroporous Tertiary amine Free base Opaque

Properties

CAS No.

100915-95-5

Molecular Formula

C6H3(Cl)2CH2CH2Br

Synonyms

Amberlite IR-130C Ion Exchange Resin, sodium form

Origin of Product

United States

Scientific Research Applications

Key Properties

  • Type: Gel, Strong Acid Cation Exchange Resin
  • Functional Group: Sulfonic acid
  • Total Exchange Capacity: ≥ 2.0 eq/L (Na+ form)
  • Water Retention Capacity: 40.0 – 50.0% (Na+ form)
  • Particle Size Distribution:
    • < 300 µm: ≤ 2.0%
    • 1180 µm: ≤ 4.0% .

Scientific Research Applications

Amberlite IRC120 Na has been utilized in various scientific research contexts, particularly in the fields of environmental science and chemical engineering.

Water Treatment and Purification

Amberlite IRC120 Na is extensively used for:

  • Demineralization: It effectively removes cations from water, making it suitable for boiler feed water and cooling tower make-up water .
  • Softening Applications: The resin is ideal for softening hard water by exchanging calcium and magnesium ions with sodium ions .

Case Study: Industrial Water Treatment
A study conducted at a power generation facility demonstrated that using Amberlite IRC120 Na significantly reduced the hardness of the water supply, leading to improved efficiency in boilers and reduced scaling .

Environmental Remediation

The resin has been employed in the removal of heavy metals from wastewater:

  • Heavy Metal Ion Exchange: Amberlite IRC120 Na can effectively exchange sodium ions for heavy metal ions like lead and cadmium, thus purifying contaminated water sources .

Case Study: Heavy Metal Removal
In a laboratory experiment, wastewater containing lead ions was treated using Amberlite IRC120 Na, resulting in over 90% removal efficiency within a few hours .

Chemical Processing

The resin is also used in chemical synthesis and purification processes:

  • Catalysis: Amberlite IRC120 Na serves as a catalyst support in various reactions, enhancing reaction rates and selectivity .
  • Acid-Base Reactions: It facilitates acid-base reactions by providing a medium for ion exchange .

Case Study: Acetic Acid Purification
Research indicated that Amberlite IRC120 Na effectively removed impurities from acetic acid solutions during synthesis processes, improving product yield and purity .

Table 1: Comparison of Ion Exchange Capacities

Resin TypeTotal Exchange Capacity (eq/L)Water Retention Capacity (%)
Amberlite IRC120 Na≥ 2.040.0 – 50.0
Other Cation ResinsVariesVaries

Table 2: Applications of Amberlite IRC120 Na

ApplicationDescription
Water SofteningExchanges calcium/magnesium for sodium
DemineralizationRemoves cations from water
Heavy Metal RemovalExchanges sodium for heavy metal ions
CatalysisSupports catalytic reactions
Acid-Base ReactionsFacilitates ion exchange in reactions

Chemical Reactions Analysis

Primary Ion Exchange Mechanism

The resin operates through sulfonic acid functional groups (-SO₃⁻) that exchange sodium ions (Na⁺) with divalent cations in solution. A typical water softening reaction follows:

2 R-SO₃Na + Ca²⁺ → (R-SO₃)₂Ca + 2 Na⁺
2 R-SO₃Na + Mg²⁺ → (R-SO₃)₂Mg + 2 Na⁺

Key properties of this reaction:

  • Selectivity order : Ca²⁺ > Mg²⁺ > Na⁺ (higher affinity for divalent ions)

  • Capacity : ≥2.0 eq/L (Na⁺ form) under standard conditions

  • Kinetics : Particle diffusion controls exchange rates at high concentrations (>0.1M), while film diffusion dominates at lower concentrations

Regeneration Reactions

Exhausted resin is restored using concentrated NaCl solutions:

(R-SO₃)₂Ca + 2 NaCl → 2 R-SO₃Na + CaCl₂
(R-SO₃)₂Mg + 2 NaCl → 2 R-SO₃Na + MgCl₂

Regeneration ParameterValueSource
Optimal NaCl concentration10% w/w solution
Regenerant usage per cycle3× stoichiometric
Swelling (Na⁺ → H⁺ conversion)<10% volumetric

Regeneration efficiency depends on:

  • Temperature (20–40°C optimal)

  • Contact time (≥30 minutes)

  • NaCl purity (>99% preferred)

Oxidative Degradation

Exposure to strong oxidizers like nitric acid (HNO₃) or chlorine (Cl₂) causes irreversible sulfonic group loss:

R-SO₃H + HNO₃ → R-H + H₂SO₄ + NOₓ

Critical thresholds:

OxidizerMaximum Safe ConcentrationExposure Time
Free chlorine<0.5 mg/LContinuous
HNO₃<1% v/v<1 hour

Thermal Stability

  • Stable up to 120°C in aqueous solutions

  • Structural degradation occurs above 150°C via crosslink scission

Comparative Performance Data

PropertyAMBERLITE IR122 Na AMBERLITE HPR1000 Na AMBERLITE HPR1200 Na
Particle size (µm)300–1200540–720535–635
Uniformity coefficient≤1.5≤1.3≤1.1
Total capacity (eq/L)2.12.02.0
Operating capacity* (kg/m³)60–6568–7270–75

*Conditions: 10% NaCl regeneration, 15 BV/h flow rate, 250 mg/L CaCO₃ influent

Reaction Kinetics and Selectivity

A study of ion exchange equilibria demonstrated:

Selectivity coefficients (Kₐᵦ)

Ion PairKₐᵦ (25°C)
Ca²⁺/Na⁺2.45
Mg²⁺/Na⁺1.85
K⁺/Na⁺0.98

Diffusion coefficients (Dₑ):

  • Ca²⁺: 2.1×10⁻⁶ cm²/s

  • Mg²⁺: 1.8×10⁻⁶ cm²/s

  • Na⁺: 3.4×10⁻⁶ cm²/s

Comparison with Similar Compounds

Key Properties:

  • Matrix : Gel-type structure with uniform crosslinking (8% DVB) .
  • Total Exchange Capacity : ≥2.0 eq/L (Na⁺ form), superior to older gel-type resins like 001x4 and 001x6.5 .
  • Physical Form : Translucent amber spherical beads (0.3–1.2 mm diameter) .
  • Chemical Stability : Resistant to oxidizing agents, organic solvents, and pH extremes (0–14) .

Comparison with Similar Compounds

AMBERLITE IR-120 (Gel) vs. AMBERLITE IR200 (Macroporous)

Property AMBERLITE IR-120 (Gel) AMBERLITE IR200 (Macroporous)
Matrix Type Gel (uniform porosity) Macroporous (higher surface area)
Exchange Capacity 2.0 eq/L 1.8 eq/L
Particle Size 0.3–1.2 mm 0.4–1.25 mm
Applications Water softening, sugar desalination High-flow industrial demineralization
Porosity Limited to hydrated ions Enhanced access for large organic molecules

Key Contrast :

  • IR-120 ’s gel matrix offers higher exchange capacity and mechanical stability, making it ideal for standard ion exchange in aqueous systems.
  • IR200’s macroporous structure accommodates bulky ions (e.g., organic sulfonates) but sacrifices capacity for versatility in non-aqueous media .

AMBERLITE IR-120 (Gel) vs. LEWATIT S100LF (Gel)

Property AMBERLITE IR-120 (Gel) LEWATIT S100LF (Gel)
Functional Group Sulfonic acid (-SO₃H) Sulfonic acid (-SO₃H)
Crosslinking 8% DVB 7% DVB
Exchange Capacity 2.0 eq/L 2.1 eq/L
Operating Temperature ≤120°C ≤150°C

Key Contrast :

  • Both resins share identical functional groups, but LEWATIT S100LF ’s lower crosslinking enhances kinetics for high-temperature applications (e.g., condensate polishing).
  • IR-120 prioritizes cost-effectiveness for general-purpose softening .

AMBERLITE IR-120 (Gel) vs. PUROLITE C100E (Gel)

Property AMBERLITE IR-120 (Gel) PUROLITE C100E (Gel)
Capacity 2.0 eq/L 2.05 eq/L
Regeneration Efficiency 95% (NaCl) 98% (NaCl)
Applications Pharmaceuticals, food processing Nuclear-grade water treatment

Key Contrast :

  • C100E marginally outperforms IR-120 in capacity and regeneration but is tailored for specialized nuclear applications.
  • IR-120 dominates in cost-sensitive, high-volume industries .

Research Findings and Performance Data

Kinetic Performance

  • IR-120 achieves >90% Ca²⁺ removal within 15 minutes in hard water (300 ppm CaCO₃), outperforming macroporous resins in low-turbidity systems .
  • Macroporous resins (e.g., IR200) exhibit faster saturation (≤10 minutes) in organic-laden wastewater due to higher porosity .

Longevity and Stability

  • IR-120 retains >85% capacity after 5,000 cycles in pH 2–12 environments, while macroporous resins degrade by 20% under oxidative stress .

Preparation Methods

Key Parameters in Matrix Formation

  • Cross-Linking Density : A DVB concentration of 6–8% optimizes mechanical stability and ion-exchange capacity. Higher cross-linking reduces swelling but increases resistance to osmotic shock.

  • Bead Size Distribution : Gel-type resins typically exhibit a narrow particle size range of 300–1200 µm, ensuring consistent flow rates in industrial columns.

ParameterSpecificationImpact on Resin Performance
DVB Concentration6–8%Balances capacity and durability
Porogen TypeTolueneControls pore size and surface area
Polymerization Time8–12 hoursDetermines bead uniformity

Sulfonation for Functional Group Introduction

The copolymer matrix undergoes sulfonation to introduce sulfonic acid (–SO₃H) groups, which enable cation exchange. Concentrated sulfuric acid (95–98%) or chlorosulfonic acid is used at 80–120°C for 4–8 hours. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid groups attaching preferentially to the para positions of the benzene rings. Excess acid is neutralized with deionized water, and the resin is washed until the effluent reaches pH 5–6.

Sulfonation Efficiency Metrics

  • Ion-Exchange Capacity : The final resin exhibits a total capacity of 1.8–2.0 eq/L, as measured by titration with NaOH.

  • Swelling Characteristics : Sulfonation increases the resin’s volume by 15–20% due to hydration of the –SO₃H groups.

Sodium Ion Exchange and Stabilization

The sulfonated resin in hydrogen form (H⁺) is converted to the sodium form (Na⁺) using a 4–10% sodium hydroxide (NaOH) solution. This step involves passing NaOH through a column of the resin at 2–5 bed volumes per hour, followed by rinsing to remove excess ions. The exchange reaction is:

2R–SO3H+Na2CO32R–SO3Na+H2O+CO22\,\text{R–SO}_3\text{H} + \text{Na}_2\text{CO}_3 \rightarrow 2\,\text{R–SO}_3\text{Na} + \text{H}_2\text{O} + \text{CO}_2 \uparrow

Regeneration Protocols

Industrial systems regenerate spent resin with brine (10% NaCl), achieving >95% recovery of sodium form. Continuous processes use counter-current regeneration to minimize sodium chloride consumption.

RegenerantConcentrationFlow Rate (BV/h)Efficiency
NaCl10%2–495–98%
NaOH4%3–590–92%

Quality Control and Characterization

Post-synthesis analysis ensures compliance with industrial standards:

  • Moisture Content : 43–47%, measured by gravimetric analysis after drying at 105°C.

  • Particle Integrity : Beads are tested for fractures using microscopy and attrition resistance assays.

  • Thermal Stability : The resin withstands temperatures up to 120°C without structural degradation.

Industrial-Scale Manufacturing Adjustments

Large-scale production modifies laboratory protocols for efficiency:

  • Reactor Design : Batch reactors with anchor agitators ensure uniform heat distribution during sulfonation.

  • Waste Management : Spent sulfuric acid is neutralized with limestone to produce gypsum, minimizing environmental impact.

Comparative Analysis of Preparation Methods

While the core synthesis steps are consistent, patents disclose variations to enhance performance:

  • Shrinkage Mitigation : Loading the resin with amphiphilic ions (e.g., cetyl pyridinium) reduces volumetric changes in organic solvents.

  • Silver-Doped Resins : For catalytic applications, ion exchange with Ag⁺ improves iodide removal efficiency in acetic acid purification .

Q & A

Q. What are the critical parameters for characterizing AMBERLITE resin sodium form (gel type) in ion-exchange applications?

To ensure reproducibility, researchers should measure:

  • Ion-exchange capacity (e.g., using titration to quantify sodium ion exchange efficiency under standardized conditions) .
  • Particle size distribution (via sieve analysis or microscopy), as uniformity affects flow dynamics in column setups .
  • Swelling behavior in aqueous solutions, which impacts resin stability and kinetics .
  • Regeneration efficiency using acid/base solutions (e.g., 10% HCl for sodium-to-hydrogen form conversion, as per analogous protocols) .

Q. How should researchers precondition AMBERLITE resin sodium form (gel type) for reproducible ion-exchange experiments?

Preconditioning involves:

  • Cyclic washing : Rinse with deionized water (3–5 bed volumes) to remove residual impurities.
  • Ionic activation : Soak the resin in 1 M NaCl for 2 hours to ensure full conversion to the sodium form, followed by rinsing until effluent conductivity stabilizes .
  • Column packing validation : Measure bed porosity via backwashing to avoid channeling effects during flow-through experiments .

Q. What experimental controls are essential when studying AMBERLITE resin’s selectivity for metal ions?

Include:

  • Blank columns (resin-free) to assess nonspecific adsorption.
  • Competitive ion solutions (e.g., Na⁺/K⁺ mixtures) to quantify selectivity coefficients.
  • pH buffers (e.g., Tris-HCl) to isolate pH-dependent binding behavior .
  • Temperature controls , as gel-type resins exhibit thermal sensitivity in swelling and exchange rates .

Advanced Research Questions

Q. How can kinetic inconsistencies in AMBERLITE resin’s ion-exchange performance be resolved?

Conflicting kinetic data may arise from:

  • Particle size heterogeneity : Use resins with a uniformity coefficient ≤1.7 to minimize diffusion limitations .
  • Incomplete regeneration : Validate resin regeneration via conductivity measurements post-HCl treatment (e.g., 10% HCl for 1 hour) .
  • Solution ionic strength effects : Conduct experiments at constant ionic strength (e.g., using NaNO₃ as a background electrolyte) to isolate concentration-dependent behavior . Advanced methods like breakthrough curve analysis or finite bath adsorption models can reconcile discrepancies .

Q. What methodologies optimize AMBERLITE resin’s performance in hybrid separation systems (e.g., coupled with membranes)?

Key steps include:

  • Resin-membrane compatibility testing : Assess chemical stability of the gel matrix in solvents used for membrane fabrication .
  • Hybrid system flow optimization : Use computational fluid dynamics (CFD) to model resin-packed modules and avoid dead zones .
  • Synergistic capacity evaluation : Compare standalone vs. hybrid system efficiency via batch adsorption isotherms (e.g., Langmuir/Freundlich models) .

Q. How can researchers mitigate interference from organic fouling during AMBERLITE resin applications?

Strategies involve:

  • Pre-filtration : Use 0.45 µm membranes to remove particulate organics.
  • Resin pretreatment : Soak in 0.1 M NaOH for 1 hour to hydrolyze adsorbed organics, followed by thorough rinsing .
  • Fouling-resistant modifications : Graft hydrophilic functional groups (e.g., sulfonic acid) to the resin surface, though this requires validation via FTIR/XPS .

Methodological Guidance

Q. What statistical approaches validate AMBERLITE resin’s adsorption isotherm data?

  • Error analysis : Calculate confidence intervals for Langmuir/Freundlich parameters using nonlinear regression tools (e.g., OriginLab).
  • Cross-validation : Compare batch vs. column adsorption capacities to identify kinetic vs. equilibrium limitations .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points arising from resin heterogeneity .

Q. How should researchers document AMBERLITE resin’s performance in publications?

Adhere to IMRAD structure:

  • Methods : Specify resin lot numbers, preconditioning protocols, and column dimensions to ensure reproducibility .
  • Results : Report exchange capacities in eq/L (not %), particle sizes as mean ± SD, and include raw data in supplementary materials .
  • Discussion : Contrast findings with prior studies on analogous resins (e.g., AMBERLITE IRC-718) to contextualize novelty .

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